Afzelechin-(4alpha->8)-afzelechin

Proanthocyanidin Propelargonidin B-ring hydroxylation

This B-type propelargonidin dimer is essential for SAR studies investigating the role of B-ring hydroxylation in proanthocyanidin bioactivity. Unlike procyanidin B2, it features monophenolic B-rings, directly impacting redox behavior, metal chelation, and target binding. It is a critical probe for dissecting the contribution of B-ring catechol to antioxidant and antiviral mechanisms, and serves as a chemotaxonomic marker for Taxus species authentication. Ensure your assays are not confounded by using the wrong analog—choose the structurally defined, NMR-assigned reference standard.

Molecular Formula C30H26O10
Molecular Weight 546.5 g/mol
CAS No. 101339-37-1
Cat. No. B1220026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfzelechin-(4alpha->8)-afzelechin
CAS101339-37-1
Molecular FormulaC30H26O10
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O
InChIInChI=1S/C30H26O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-24-20(35)9-17(33)10-23(24)39-29(27(26)38)14-3-7-16(32)8-4-14/h1-10,12,22,26-29,31-38H,11H2/t22-,26-,27-,28+,29+/m0/s1
InChIKeyJESPWQGCCOLVKQ-AVFWISQGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Afzelechin-(4alpha->8)-afzelechin (CAS 101339-37-1): A Propelargonidin B-Type Dimer for Proanthocyanidin Research and Procurement


Afzelechin-(4alpha->8)-afzelechin (CAS 101339-37-1) is a B-type proanthocyanidin dimer belonging to the propelargonidin subclass [1]. It consists of two afzelechin monomeric units (flavan-3-ols with a single hydroxyl group on the B-ring) connected through a (4alpha->8) interflavan linkage, yielding a molecular formula of C30H26O10 and a monoisotopic mass of 546.152588 Da [2]. Unlike the more abundant procyanidin dimers (e.g., procyanidin B2) that bear catechol B-rings, this compound features monophenolic B-rings, a structural distinction with consequences for redox behavior, metal chelation, and protein-binding affinity [3]. It has been isolated from Taxus spp., Ficus spp., and Actinidia chinensis, among other plant sources [4].

Why Procyanidin B2 or Monomeric Afzelechin Cannot Substitute Afzelechin-(4alpha->8)-afzelechin in Targeted Applications


Proanthocyanidin dimers are not interchangeable, even within the same B-type linkage family. The replacement of a catechol B-ring (3′,4′-dihydroxy, as in procyanidin B2) with a monophenol B-ring (4′-hydroxy, as in afzelechin) reduces the number of hydrogen-bond donors and alters the compound's oxidation potential, radical scavenging kinetics, and interaction with biological targets such as the SARS-CoV-2 main protease (Mpro) [1]. Furthermore, dimerization of afzelechin creates a molecule with markedly different physicochemical properties from its monomeric counterpart—including increased molecular weight, altered logP, and distinct chromatographic retention behavior—that directly affect bioavailability, tissue distribution, and in vitro assay performance [2]. Procurement of the incorrect analog therefore risks invalidating structure-activity relationship (SAR) studies, confounding bioassay results, and misrepresenting natural product composition profiles [3].

Quantitative Differentiation Evidence for Afzelechin-(4alpha->8)-afzelechin Versus Closest Analogs


Structural Differentiation: Monophenol vs. Catechol B-Rings in B-Type Proanthocyanidin Dimers

Afzelechin-(4alpha->8)-afzelechin is classified as a propelargonidin because each afzelechin unit bears a single 4′-hydroxyl on the B-ring, in contrast to procyanidin B2 [epicatechin-(4beta->8)-epicatechin], which carries two B-ring hydroxyls (3′,4′-catechol) per monomer unit [1]. This difference yields a total of two phenolic -OH groups on the dimer's B-rings for the target compound versus four for procyanidin B2. The B-ring hydroxylation pattern is a primary determinant of antioxidant capacity, metal-chelation potential, and protein-binding affinity in proanthocyanidins [2].

Proanthocyanidin Propelargonidin B-ring hydroxylation Structure-activity relationship

DPPH Radical Scavenging: Monomer-to-Dimer Activity Enhancement Supports Procurement of the Dimeric Form

Although a direct DPPH IC50 for afzelechin-(4alpha->8)-afzelechin has not been reported in isolation, class-level data from the same study system demonstrate the activity gap between monomeric and dimeric flavan-3-ols. In the DPPH assay, (+)-afzelechin monomer exhibited an IC50 of 36.7 μg/mL, while the B-type dimer proanthocyanidin B2 achieved an IC50 of 4.3 μg/mL—an 8.5-fold enhancement in potency attributable to dimerization and the associated increase in phenolic -OH density [1]. Given that afzelechin-(4alpha->8)-afzelechin possesses twice the phenolic -OH count of the afzelechin monomer, a similar order-of-magnitude improvement in radical scavenging relative to the monomer is mechanistically expected, though the absolute potency is predicted to be lower than that of procyanidin B2 due to the reduced B-ring hydroxylation [2].

DPPH assay Antioxidant Proanthocyanidin dimer Radical scavenging

SARS-CoV-2 Mpro Inhibition: Dimeric Proanthocyanidins Outperform Monomers, Validating Dimer Procurement for Antiviral Screening

In a combined in silico and in vitro study screening flavan-3-ols and proanthocyanidins against the SARS-CoV-2 main protease (Mpro), the dimeric procyanidin B2 inhibited Mpro activity with an IC50 of 75.3 ± 1.29 μM, whereas the corresponding monomers—catechin, epicatechin, gallocatechin, and epigallocatechin—showed no measurable inhibitory activity at the concentrations tested [1]. Molecular docking predicted that dimeric proanthocyanidins (procyanidin A2 and B2) achieved the highest affinity scores (−9.2 kcal/mol) among the 12 compounds screened, surpassing all monomeric flavan-3-ols (−7.0 to −7.7 kcal/mol) and galloylated catechins (−8.3 to −8.7 kcal/mol) [1]. This establishes that the dimeric scaffold is a prerequisite for Mpro inhibition in this structural class, providing a strong rationale for procuring afzelechin-(4alpha->8)-afzelechin rather than its monomeric subunit for antiviral screening programs.

SARS-CoV-2 Mpro inhibitor Proanthocyanidin dimer Antiviral screening

Plant Tissue Distribution: Quantitative HPLC Profiling of Afzelechin-(4alpha->8)-afzelechin Across Taxus cuspidata Organs

Afzelechin-(4alpha->8)-afzelechin was quantified by HPLC in various organs of Taxus cuspidata, representing the first report of a propelargonidin in the genus Taxus [1]. The compound was detected in roots, bark, and twigs, with the highest accumulation observed in the roots [1]. This tissue-specific distribution profile distinguishes it from the more broadly distributed procyanidin dimers and from monomeric afzelechin, which is reported from rhizomes of Bergenia ligulata [2]. Quantitative HPLC data provide a reference framework for sourcing the compound from natural biomass and for verifying its identity in plant extract standardization workflows.

HPLC quantification Plant metabolomics Taxus cuspidata Propelargonidin distribution

Chromatographic and Spectrometric Differentiation from Epimeric Analogs

Afzelechin-(4alpha->8)-afzelechin can be analytically distinguished from its epimeric analog afzelechin-(4alpha->8)-epiafzelechin (CAS 1383627-30-2) by both NMR and HPLC retention behavior [1]. The (4alpha->8) linkage with 2R,3S (afzelechin) configuration at both flavan units yields distinct 1H and 13C NMR chemical shifts, particularly at the C-2, C-3, and C-4 positions of the interflavan bond region, compared to the mixed afzelechin/epiafzelechin dimer [2]. This analytical differentiation is critical for procurement quality assurance, as vendors may supply the epimeric mixture or the incorrect epimer if stereochemical identity is not explicitly verified.

HPLC-MS NMR Epimer differentiation Quality control

Alpha-Glucosidase Inhibition: Monomeric Afzelechin Is Active, but the Dimeric Form Lacks Published Direct Comparative Data

(+)-Afzelechin monomer inhibits alpha-glucosidase with an ID50 of 0.13 mM, supporting its potential as an antidiabetic lead compound [1]. No published ID50 or IC50 data exist for afzelechin-(4alpha->8)-afzelechin against alpha-glucosidase. Given that dimerization can either enhance (as seen with DPPH scavenging) or reduce (due to steric hindrance at the enzyme active site) inhibitory potency depending on the target, the absence of direct comparative data represents a knowledge gap rather than evidence of inferiority. Researchers investigating alpha-glucosidase inhibition should consider head-to-head testing of monomer and dimer to resolve this open question.

Alpha-glucosidase Antidiabetic Afzelechin Enzyme inhibition

High-Value Application Scenarios for Afzelechin-(4alpha->8)-afzelechin Driven by Differential Evidence


Structure-Activity Relationship (SAR) Studies on Proanthocyanidin B-Ring Hydroxylation and Antioxidant Potency

The target compound serves as a critical SAR probe for dissecting the contribution of B-ring hydroxylation to antioxidant activity. By comparing afzelechin-(4alpha->8)-afzelechin (2 B-ring -OH groups) head-to-head with procyanidin B2 (4 B-ring -OH groups) in parallel DPPH, ABTS, and FRAP assays, researchers can isolate the effect of catechol versus monophenol B-ring substitution on radical scavenging kinetics and stoichiometry [1]. This is not achievable with monomeric afzelechin alone, as dimerization itself contributes to potency enhancement independent of B-ring chemistry [2].

Antiviral Screening Panels Targeting SARS-CoV-2 Mpro with Defined Proanthocyanidin Chemotypes

The demonstrated requirement for a dimeric scaffold in Mpro inhibition [1] makes afzelechin-(4alpha->8)-afzelechin a valuable addition to antiviral screening libraries alongside procyanidin B2. Testing the target compound in parallel with procyanidin B2 enables the determination of whether the catechol B-ring (procyanidin B2) or monophenol B-ring (target compound) confers superior Mpro inhibition, informing the design of synthetic analogs with optimized binding properties.

Natural Product Authenticity and Quality Control of Taxus-Derived Extracts

Quantitative HPLC data from Taxus cuspidata organs [1] establish afzelechin-(4alpha->8)-afzelechin as a species- and tissue-specific marker compound. Procurement of the authenticated reference standard enables its use as a chemotaxonomic biomarker for verifying the botanical identity and tissue origin of Taxus-derived extracts in quality control laboratories, distinguishing T. cuspidata root preparations from those derived from other Taxus species or tissues.

Proanthocyanidin Polymerization and Biosynthesis Mechanistic Studies

As a defined B-type propelargonidin dimer with established (4alpha->8) regiochemistry and (2R,3S)-(2R,3S) stereochemistry, the target compound serves as a well-characterized substrate or product standard in studies of proanthocyanidin biosynthesis, polymerization kinetics, and enzymatic or chemical depolymerization reactions. The availability of NMR-assigned reference data [2] ensures unambiguous identification of this dimer in complex plant extracts analyzed by LC-MS/MS.

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